

7-Hydroxytropolone chemical structure and properties

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Compound of Interest

Compound Name: 7-Hydroxytropolone

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7-Hydroxytropolone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone (7-HT), a naturally occurring tropenoid compound, has garnered significant interest within the scientific community due to its diverse biological activities. This molecule, characterized by a unique seven-membered aromatic ring, is notably produced by various species of *Pseudomonas* bacteria.^{[1][2][3][4]} Its functions as an iron scavenger, antifungal agent, and antibacterial compound make it a compelling subject for research in microbiology, natural product chemistry, and drug development.^{[1][2][4]} This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of **7-hydroxytropolone**, complete with experimental protocols and pathway visualizations.

Chemical Structure and Identification

7-Hydroxytropolone is a derivative of tropolone, featuring a hydroxyl group at the 7-position of the cyclohepta-2,4,6-trien-1-one ring. The IUPAC name for this compound is 2,3-dihydroxycyclohepta-2,4,6-trien-1-one.^[5] The presence of the α -hydroxy group adjacent to the carbonyl function is a key structural feature that contributes to its chemical properties and

biological activities. The molecule can exist in tautomeric forms, primarily between the 7- and 3-hydroxytropolone structures.

Table 1: Chemical Identifiers for **7-Hydroxytropolone**

Identifier	Value
IUPAC Name	2,3-dihydroxycyclohepta-2,4,6-trien-1-one[5]
Synonyms	3-Hydroxytropolone, 2,7-dihydroxy-2,4,6-cycloheptatrien-1-one[5]
CAS Number	34777-04-3, 33739-50-3[5]
Molecular Formula	C ₇ H ₆ O ₃ [5]
Canonical SMILES	C1=CC(=C(C(=O)C=C1)O)O[5]

Physicochemical Properties

The physicochemical properties of **7-hydroxytropolone** are crucial for its handling, formulation, and biological interactions. While experimental data for some properties of **7-hydroxytropolone** are not readily available, data for the parent compound, tropolone, can provide a useful reference.

Table 2: Physicochemical Properties of **7-Hydroxytropolone** and Tropolone

Property	7-Hydroxytropolone	Tropolone (for reference)
Molecular Weight	138.12 g/mol (Computed)[5]	122.12 g/mol
Melting Point	Data not available	50-52 °C[6]
Boiling Point	Data not available	80-84 °C at 0.1 mmHg[6]
pKa ₁	~0.3 (Computed)	6.7
pKa ₂	~6.4 (Experimental)	-
Solubility	Expected to be soluble in organic solvents like ethyl acetate and methanol.[1] General solubility principles suggest it would be sparingly soluble in water.	Soluble in water (40.9 g/L) and organic solvents.[6]

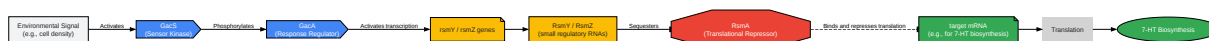
Biological Activity and Significance

7-Hydroxytropolone exhibits a range of biological activities, primarily stemming from its ability to chelate iron and interact with metalloenzymes.

- **Iron Scavenging:** 7-HT is a potent siderophore, a molecule that bacteria secrete to sequester iron from their environment.[2][3] Iron is an essential nutrient for microbial growth, and by chelating it, 7-HT can inhibit the growth of competing microorganisms. It forms a stable 2:1 complex with ferric iron (Fe³⁺).[3]
- **Antifungal Activity:** This compound displays broad-spectrum antifungal activity against various phytopathogenic fungi.[1][4] This activity is a direct consequence of its iron-chelating properties, which deprives fungi of this essential metal.
- **Antibacterial Activity:** 7-HT also demonstrates antibacterial properties, contributing to the competitive fitness of the producing *Pseudomonas* strains.

Biosynthesis and Regulation

The production of **7-hydroxytropolone** in *Pseudomonas* species is a secondary metabolic process. The biosynthesis is linked to a specific gene cluster and is regulated by the Gac-Rsm signaling pathway. This pathway is a global regulatory system in many Gram-negative bacteria that controls the expression of various secondary metabolites and virulence factors. The production of 7-HT is under the positive control of the Gac-Rsm cascade.[1]



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Gac-Rsm signaling pathway for 7-HT production.

Experimental Protocols

Extraction of 7-Hydroxytropolone from *Pseudomonas* Culture

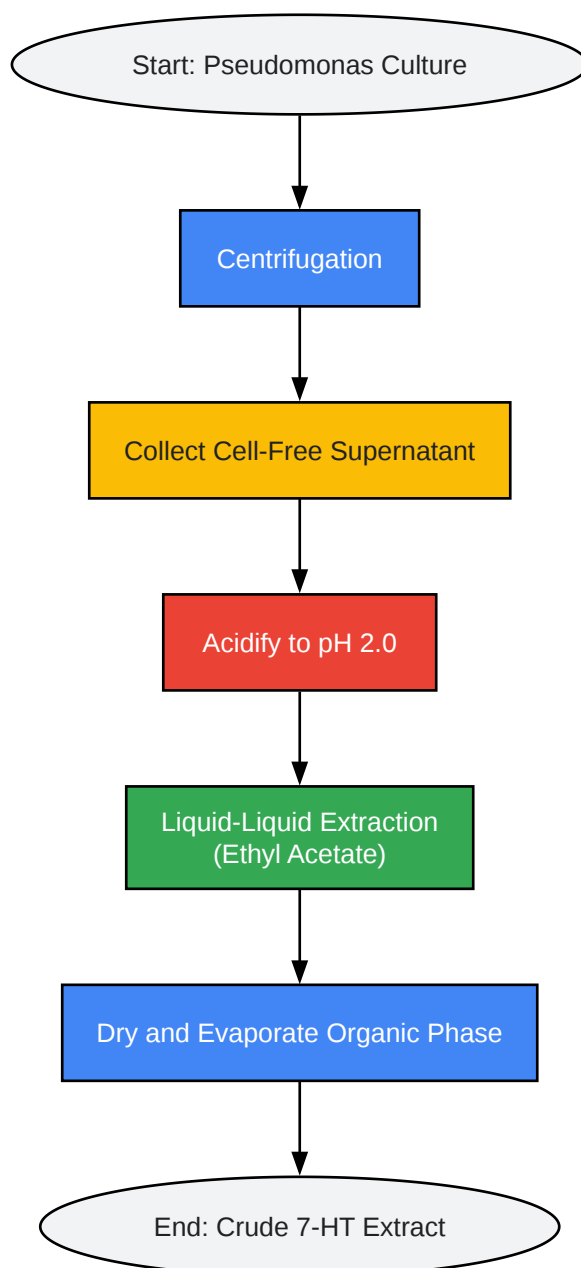
This protocol is adapted from methods described for the extraction of 7-HT from *Pseudomonas* culture supernatants.

Methodology:

- **Culture Growth:** Inoculate a suitable liquid medium (e.g., King's B broth) with a 7-HT producing *Pseudomonas* strain and incubate with shaking for 48-72 hours.
- **Cell Removal:** Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
- **Supernatant Collection:** Carefully decant and collect the cell-free supernatant.
- **Acidification:** Adjust the pH of the supernatant to ~2.0 using a strong acid (e.g., 6M HCl). This step protonates the hydroxyl groups of 7-HT, increasing its solubility in organic solvents.
- **Solvent Extraction:** Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant in a separatory funnel. Shake vigorously and allow the

layers to separate. Repeat this extraction three times.

- **Drying and Evaporation:** Pool the organic layers and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-HT extract.
- **Purification (Optional):** The crude extract can be further purified using techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).



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Workflow for 7-HT extraction.

Quantification of 7-Hydroxytropolone

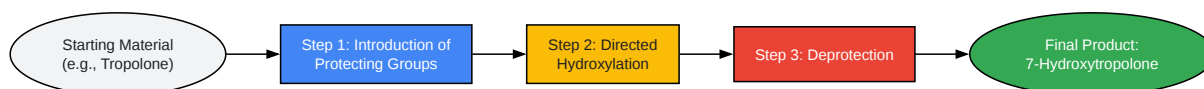
The concentration of 7-HT in an extract can be determined using chromatographic methods.

Methodology (HPLC-UV):

- **Standard Preparation:** Prepare a series of standard solutions of purified 7-HT of known concentrations in methanol.
- **Sample Preparation:** Dissolve the crude extract in a known volume of methanol.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column.
 - **Mobile Phase:** A gradient of acetonitrile and water (both containing 0.1% formic acid).
 - **Flow Rate:** Typically 0.5-1.0 mL/min.
 - **Detection:** UV detector set at a wavelength where 7-HT has maximum absorbance.
- **Analysis:** Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample extract and determine the peak area corresponding to 7-HT.
- **Calculation:** Use the calibration curve to calculate the concentration of 7-HT in the sample.

Synthesis of 7-Hydroxytropolone

While 7-HT is a natural product, it can also be synthesized chemically. The synthesis is a multi-step process that often starts from a simpler precursor. A general logical workflow for a potential synthesis route is outlined below.



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